N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-9(2)16-15(19)14(18)13-10(3)17-12-8-6-5-7-11(12)13/h5-9,17H,4H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVJFOZYUDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through an alkylation reaction using sec-butyl halide and a suitable base.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is its potential as an anticancer agent. Various studies have demonstrated its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 10.56 ± 1.14 |
| HeLa | 17.65 ± 1.54 |
These results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential for further development as a therapeutic agent against liver and cervical cancers .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its robust antibacterial effects. This suggests potential applications in treating bacterial infections .
Case Study 1: Anticancer Formulation Development
A study focused on developing oral formulations containing this compound highlighted its enhanced oral bioavailability when combined with specific excipients. This formulation was shown to improve therapeutic outcomes in preclinical models of cancer .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. The study found that modifications to the indole ring can enhance its antibacterial activity, providing insights into structure-activity relationships that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations:
N-Substituent Impact :
- sec-Butyl : Enhances lipophilicity compared to smaller groups (e.g., cyclopropyl) or polar substituents (e.g., morpholin-4-yl ethyl). This may improve membrane permeability but reduce solubility .
- Adamantane : Bulky hydrophobic groups (e.g., in compound 5r) correlate with potent cytotoxicity, likely due to enhanced target binding or stability .
- Aryl/Heteroaryl : Substitutions like 3,5-dichloropyridin-4-yl (GW842470X) or pyridin-4-yl (D-24851) enable specific enzyme or receptor interactions .
Indole Modifications :
Physical and Chemical Properties
Biological Activity
N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound features a sec-butyl group attached to the nitrogen atom and a 2-methyl-1H-indol-3-yl group linked to the oxoacetamide moiety. Its unique structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses such as:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering signaling pathways related to inflammation or cancer progression.
Research Findings
Recent studies have investigated the compound's effects in various biological contexts:
- Anticancer Activity : Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, similar compounds have demonstrated tumor growth inhibition in xenograft models of head and neck cancer, suggesting that this compound may also possess similar effects .
- Antiviral Properties : Some indole derivatives have shown promise as inhibitors of viral proteases. The structure of this compound suggests potential antiviral activity, particularly against viruses like Dengue .
- Neuroprotective Effects : Indole derivatives are being studied for their neuroprotective properties, which may involve modulation of neuroinflammation processes. This aligns with findings from related compounds that demonstrate significant binding affinities for translocator protein (TSPO), which is implicated in neuroinflammation .
Case Studies
Similar Compounds
The biological activity of this compound can be compared with other indole derivatives to highlight its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Lacks the 2-methyl group | Varies; less potent than the target compound |
| N-(tert-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Contains a tert-butyl group | Potentially different pharmacokinetics |
| N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide | Has an ethanamide moiety instead of oxoacetamide | Different biological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
